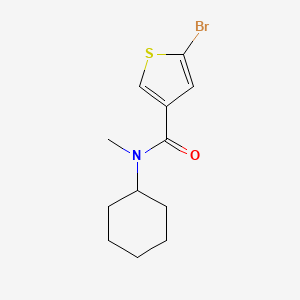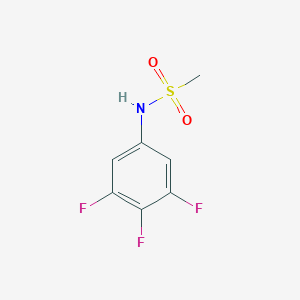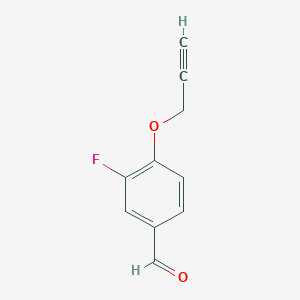
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C8H11BrN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-3-carbaldehyde with methylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the thiophene ring are likely to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of the acetamide group.
2-((5-Bromothiophen-2-yl)methylamino)ethanol: Contains an ethanol group instead of the acetamide group.
5-Bromo-2-thiophenemethanamine: Similar structure but lacks the acetamide group.
Uniqueness
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a bromine atom and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11BrN2OS |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2-[(5-bromothiophen-3-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-11(4-8(10)12)3-6-2-7(9)13-5-6/h2,5H,3-4H2,1H3,(H2,10,12) |
InChI Key |
MNVCLHLBBGUFGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC(=C1)Br)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)













